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Compound of Interest

Compound Name:
N-[(4-methoxythian-4-

yl)methyl]pent-4-enamide

CAS No.: 2097931-86-5

Cat. No.: B2776833 Get Quote

Case Study: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Classification: Heterocyclic

Alkenyl Amide Molecular Formula:

Exact Mass: 243.1293 Da

Executive Summary & Synthetic Context
The structural validation of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide requires

differentiating the sulfur-containing thiane ring from nitrogenous analogs (piperidines) and

establishing the connectivity of the quaternary center at C4.

Synthetic Origin: The molecule is typically assembled via the acylation of (4-methoxythian-4-

yl)methanamine with pent-4-enoic acid (or its acid chloride). Understanding this pathway

informs the retro-synthetic fragmentation patterns observed in Mass Spectrometry.

Mass Spectrometry (HRMS-ESI)
Objective: Confirm elemental composition and identify the sulfur heteroatom.

Isotopic Signature (The "Sulfur Flag")
Unlike piperidine analogs, the thiane ring imparts a distinct isotopic pattern due to
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.

Molecular Ion (

): 244.1371 m/z.

M+2 Peak: Observe a peak at ~246.13 m/z with a relative intensity of ~4.5% (characteristic

of one Sulfur atom). This is the primary diagnostic differentiator from

analogs.

Fragmentation Logic (MS/MS)
McLafferty Rearrangement: The pent-4-enamide tail facilitates a McLafferty-type

rearrangement, cleaving the amide bond.

Loss: Neutral pent-4-enamide or ketene fragments.

Diagnostic Ion: The (4-methoxythian-4-yl)methyl cation (

) at m/z ~145.

-Cleavage: Cleavage adjacent to the amide nitrogen yields the characteristic acylium ion of
the tail (

) at m/z 83.

Infrared Spectroscopy (FT-IR)
Objective: Validate functional group orthogonality (Amide vs. Alkene vs. Ether).
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Functional Group
Wavenumber (

)
Intensity Assignment

Amide A 3280–3320 Medium, Broad
N-H Stretch (Trans-

amide preference)

Alkene C-H 3075–3085 Weak Terminal =CH₂ Stretch

Amide I 1645–1655 Strong

C=O[1][2] Stretch

(lowered by

conjugation if present,

but here isolated)

Amide II 1540–1560 Medium
N-H Bending / C-N

Stretch combination

Ether 1080–1110 Strong

C-O-C Stretch

(Methoxy at

quaternary center)

C-S 600–700 Weak
C-S Stretch (Thiane

ring)

Nuclear Magnetic Resonance (NMR) Strategy
Objective: Unambiguous assignment of the quaternary C4 center and thiane ring conformation.

1H NMR (500 MHz, )
The spectrum is defined by three distinct zones: the aliphatic thiane ring, the polar mid-region,

and the olefinic tail.

The Olefinic Tail (Pent-4-enamide):

5.80 (ddt, 1H): Internal vinyl proton (

).

5.05 (m, 2H): Terminal vinyl protons (
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). Distinct splitting pattern (

).

2.20–2.40 (m, 4H): Ethylene bridge protons (

).

The Linker & Quaternary Substituents:

3.45 (d, 2H,

): The

methylene. The doublet indicates coupling to the amide NH.

3.25 (s, 3H): The methoxy

. Diagnostic Singlet.

6.10 (br t, 1H): Amide NH.

The Thiane Ring (Critical Analysis):

2.60–2.80 (m, 4H): Protons

to Sulfur (C2/C6). Deshielded by S.

1.80–2.00 (m, 4H): Protons

to Sulfur (C3/C5).

Note: If the ring flips rapidly at room temperature, these appear as averaged multiplets. If

locked (due to bulky C4 substituents), complex axial/equatorial splitting is observed.

13C NMR & DEPT-135
Carbonyl:

172.0 (Amide C=O).

Alkene:
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137.0 (

) and

115.5 (

).

Quaternary C4:

73.0–76.0. This carbon disappears in DEPT-135. Its chemical shift is characteristic of an
ether-substituted quaternary center.

Methoxy:

49.0–51.0.

Thiane C2/C6:

28.0–30.0 (Shielded relative to N-analogs).

2D NMR Connectivity (The "Smoking Gun")
To prove the structure is not an isomer (e.g., O-acylation vs N-acylation), HMBC is required.

HMBC Correlation 1:

protons (

3.45)

Quaternary C4 (

74.0).

HMBC Correlation 2: Methoxy protons (

3.25)

Quaternary C4 (

74.0).
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HMBC Correlation 3:

protons

Amide Carbonyl (

172.0).

Elucidation Logic & Workflow
The following diagram illustrates the decision matrix for confirming the structure, specifically

isolating the thiane ring and quaternary center.
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Figure 1: Step-wise structural elucidation workflow focusing on orthogonal validation of the

sulfur heterocycle and quaternary carbon.

Experimental Protocol: HMBC Validation
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the critical step to link the

side chain to the ring.

Protocol:

Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL

. Use high-quality tubes to minimize shimming errors.

Parameter Setup:

Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with molecular motion

suppression).

Long-range coupling constant (

): Set to 8 Hz (optimized for 2-3 bond couplings).

Scans: Minimum 32 scans per increment for sufficient S/N ratio on the quaternary carbon.

Data Processing:

Apply Sine-Bell squared apodization in both dimensions.

Phase correction must be precise to distinguish real correlations from T1 noise.

Analysis: Look for the "cross-peak" connecting the singlet methoxy protons and the doublet

methylene protons to the same carbon resonance (C4) in the indirect dimension (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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